molecular formula C9H7NO B15046513 2-Oxo-3-phenylpropanenitrile

2-Oxo-3-phenylpropanenitrile

Cat. No.: B15046513
M. Wt: 145.16 g/mol
InChI Key: PDSCZVMBATVEML-UHFFFAOYSA-N
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Description

2-Oxo-3-phenylpropanenitrile, also known as benzoylacetonitrile, is an organic compound with the molecular formula C9H7NO. It is a nitrile derivative of phenylpropanone and is characterized by the presence of a nitrile group (-CN) and a ketone group (-CO-) attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxo-3-phenylpropanenitrile involves the nucleophilic acylation of aromatic aldehydes with 2-bromoacetonitrile. This reaction is catalyzed by N-heterocyclic carbenes (NHCs) and typically occurs under mild conditions, resulting in high yields . The reaction proceeds as follows:

  • Aromatic aldehyde reacts with 2-bromoacetonitrile in the presence of NHC catalyst.
  • The reaction mixture is stirred at room temperature for 5-6 hours.
  • The product is purified using hexane/ethyl acetate as an eluent.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Methoxide (MeONa): Used as a base in Michael addition reactions.

    Hydrazine: Utilized in cyclization reactions to form diazepines.

Major Products

    Polyfunctional δ-Diketones: Formed through Michael addition reactions.

    Substituted Diazepines: Produced via cyclization reactions with hydrazine.

Scientific Research Applications

2-Oxo-3-phenylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenylpropanenitrile in chemical reactions involves its role as a nucleophile or electrophile, depending on the reaction conditions. In Michael addition reactions, it acts as a nucleophile, attacking the electrophilic carbon of conjugated enynones . The presence of the nitrile and ketone groups enhances its reactivity and facilitates the formation of complex products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in synthetic organic chemistry and industrial applications.

Properties

IUPAC Name

2-phenylacetyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCZVMBATVEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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